![molecular formula C18H19FN6O2 B2520602 4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-77-9](/img/structure/B2520602.png)

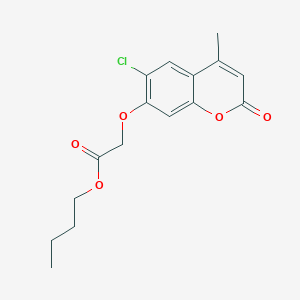

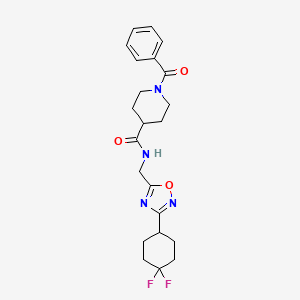

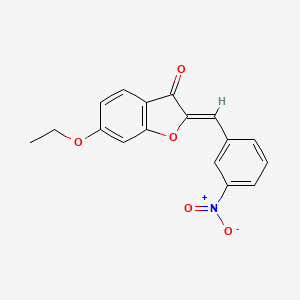

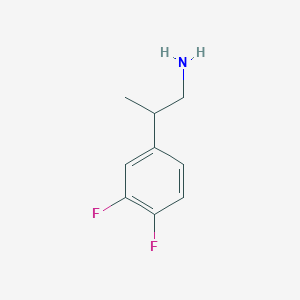

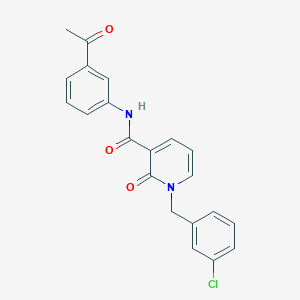

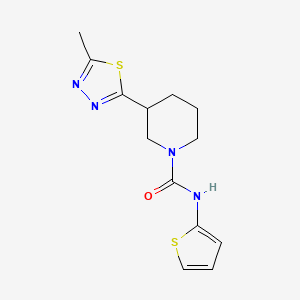

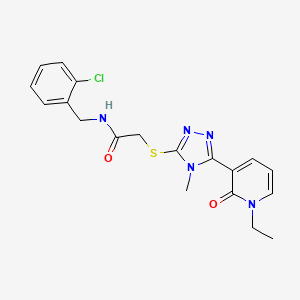

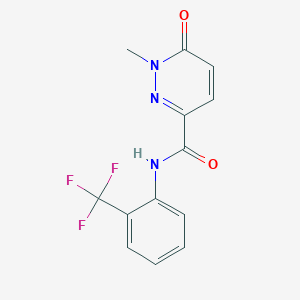

4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

Medicinal Chemistry Applications

Heterocyclic compounds, including pyrimidines and quinazolines, are widely recognized in medicinal chemistry for their broad spectrum of biological activities. These structures serve as crucial scaffolds for developing drug-like candidates with anticancer, anti-infectious, anti-inflammatory, and CNS agent properties. The structural motif of "4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" shares similarities with these bioactive heterocycles, suggesting its potential in medicinal chemistry applications (Cherukupalli et al., 2017).

Optoelectronic Materials

The integration of pyrimidine rings into π-extended conjugated systems has shown significant value in creating novel optoelectronic materials. Compounds featuring pyrimidine structures have been applied in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This highlights the potential of "this compound" in the development of advanced optoelectronic devices (Lipunova et al., 2018).

Drug Discovery and Development

The exploration of heterocyclic compounds in drug discovery highlights their importance in addressing various therapeutic targets. The structural features of related heterocycles, such as enhanced binding affinities and specific interactions with biological targets, underline the potential of "this compound" in the discovery and development of new therapeutic agents. This compound could play a role in targeting enzymes or receptors critical in disease pathology, mirroring the action of other heterocyclic compounds in therapeutic applications (Gmeiner, 2020).

Synthesis Methodologies

Research on heterocyclic compounds also includes the development of efficient synthesis methodologies that can provide access to a wide range of structurally diverse molecules. The methodologies employed for synthesizing related heterocyclic compounds can offer valuable insights into the synthesis of "this compound," potentially enabling the exploration of its applications in various scientific fields (Parmar et al., 2023).

Future Directions

The future directions for research on “4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” could include further studies on its synthesis, mechanism of action, and potential therapeutic applications. For instance, it could be interesting to investigate its potential as a kinase inhibitor and its efficacy against various types of cancer .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. It plays a significant role in controlling cell growth, differentiation, and metabolism .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from transitioning from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, effectively halting the proliferation of cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest . This disruption can have downstream effects on cell proliferation, potentially leading to the inhibition of tumor growth in the context of cancer .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle through the inhibition of CDK2, the compound can effectively halt the growth of cells . This can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a primary characteristic of the disease .

Biochemical Analysis

Biochemical Properties

It is known that pyrazolo[3,4-d]pyrimidines, the class of compounds to which it belongs, can inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

Related pyrazolo[3,4-d]pyrimidines have shown to inhibit the growth of various cell lines . They exert their effects by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown significant inhibitory activity over time in various cell lines .

Metabolic Pathways

Related pyrazolo[3,4-d]pyrimidines are known to inhibit protein kinases, which play a crucial role in various metabolic pathways .

Subcellular Localization

Related compounds that inhibit protein kinases could potentially localize to the cytoplasm or nucleus where these enzymes are found .

properties

IUPAC Name |

4-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2/c19-14-3-1-13(2-4-14)18(26)20-5-6-25-17-15(11-23-25)16(21-12-22-17)24-7-9-27-10-8-24/h1-4,11-12H,5-10H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYNTLKWRDWMNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate](/img/structure/B2520520.png)

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B2520521.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2520536.png)

![(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2520537.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)